REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[BH4-].[Na+]>C(#N)C>[CH2:11]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CN=CC=C12
|
Name
|
|
Quantity
|
36.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CN=CC=C12
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed several times with ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (700 ml)
|
Type
|
ADDITION
|
Details
|
Water (250 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to 0°
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water (750 ml) and methylene chloride (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with additional methylene chloride (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
provided a dark amber foam, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (99:1 methylene chloride:methanol)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2C=CC=NC2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54 mmol | |
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |